![molecular formula C10H8O4 B2711310 3-Methoxy-1-benzofuran-2-carboxylic acid CAS No. 104315-56-2](/img/structure/B2711310.png)
3-Methoxy-1-benzofuran-2-carboxylic acid
Overview
Description
3-Methoxy-1-benzofuran-2-carboxylic acid is a chemical compound with the molecular weight of 192.17 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C10H8O4/c1-13-8-6-4-2-3-5-7 (6)14-9 (8)10 (11)12/h2-5H,1H3, (H,11,12)
. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its melting point is between 166-167 degrees Celsius .Scientific Research Applications
Molecular Docking and Biological Activities
3-Methoxy-1-benzofuran-2-carboxylic acid, as part of benzofuran-carboxylic acids derivatives, has been investigated for its structural optimization, electronic and vibrational properties using DFT calculations. These compounds exhibit significant weak intermolecular interactions, nonlinear optical properties, and reactivity, as revealed by molecular electrostatic potential and frontier molecular orbitals analysis. Importantly, the biological activities of these acids, including this compound, have been studied through molecular docking analysis, demonstrating inhibitor effects against cancer and microbial diseases (Sagaama et al., 2020).
Synthesis of Novel Heterocyclic Compounds
Research into this compound has led to the synthesis of novel polycyclic heteroaromatic compounds, showcasing the versatility of this compound in forming complex structures potentially useful in various pharmaceutical applications. These novel compounds include structures where the benzofuran ring is fused or bound to various other heterocyclic frameworks (Patankar et al., 2008).
Luminescent Properties and Coordination Chemistry
The compound has been utilized in the study of lanthanide coordination compounds to examine the effects of electron-donating and electron-withdrawing groups on photoluminescent properties. This research highlights the potential of this compound derivatives in developing new materials with desirable luminescent characteristics (Sivakumar et al., 2010).
Catalysis and Synthetic Applications
The ortho-olefination of benzoic acids, including this compound, through rhodium-catalyzed oxidative coupling with alkenes, showcases the catalytic versatility of this compound. This method highlights the potential in synthetic organic chemistry, particularly in the formation of complex molecules from simpler substrates (Mochida et al., 2011).
Antimicrobial and Antitumor Applications
Studies have shown that derivatives of this compound possess antimicrobial activity against a range of pathogens. This emphasizes the compound's potential as a precursor in developing new antimicrobial agents. Additionally, its derivatives have been evaluated for antitumor activities, further underscoring its importance in medicinal chemistry and drug development (Krawiecka et al., 2012).
Safety and Hazards
Future Directions
Benzofuran compounds, including 3-Methoxy-1-benzofuran-2-carboxylic acid, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Mechanism of Action
Target of Action
3-Methoxy-1-benzofuran-2-carboxylic acid, a derivative of benzofuran, is believed to interact with various biological targets. Benzofuran compounds have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
For instance, some benzofuran derivatives have shown significant cell growth inhibitory effects . The specific interaction of this compound with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways are likely to contribute to the observed biological activities of this compound.
Result of Action
Benzofuran derivatives have been associated with various biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that this compound could have similar effects at the molecular and cellular levels.
properties
IUPAC Name |
3-methoxy-1-benzofuran-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-8-6-4-2-3-5-7(6)14-9(8)10(11)12/h2-5H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOCFIBSONGMJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC2=CC=CC=C21)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20876224 | |
Record name | 2-Benzofurancarboxylic acid, 3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20876224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
104315-56-2 | |
Record name | 2-Benzofurancarboxylic acid, 3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20876224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxy-1-benzofuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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